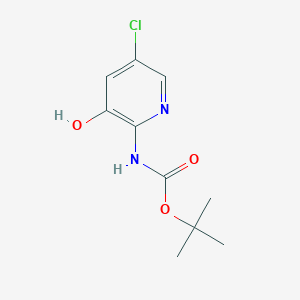

2-(Boc-amino)-5-chloro-3-hydroxypyridine

説明

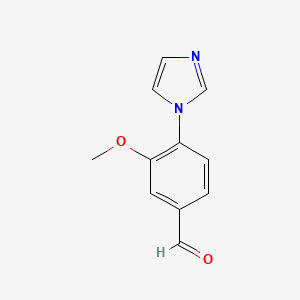

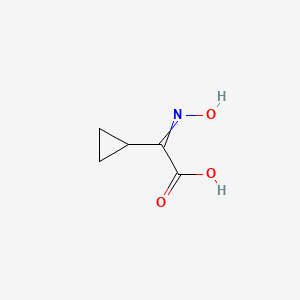

The compound “2-(Boc-amino)-5-chloro-3-hydroxypyridine” is a derivative of pyridine where the 2nd position is substituted with a Boc-protected amino group, the 5th position with a chlorine atom, and the 3rd position with a hydroxyl group . The Boc group (tert-butyl carbamate) is a common protecting group for amines in organic synthesis . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .Molecular Structure Analysis

The molecular structure of “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be analyzed using density functional theory (DFT). For instance, the molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of similar compounds have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of DFT .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be inferred from the properties of similar compounds. For instance, Boc-protected amino acids are sparingly soluble in water . They have been applied in aqueous synthesis by converting Boc-amino acids into nanoparticles that are uniformly dispersed in water .科学的研究の応用

BOC Protection of Amines

- Scientific Field: Organic Chemistry

- Application Summary: “2-(Boc-amino)-5-chloro-3-hydroxypyridine” is used in the BOC protection of amines. This process is important in the synthesis of biologically active molecules .

- Methods of Application: The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions. The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results: This protocol provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Dual Protection of Amino Functions

- Scientific Field: Organic Chemistry

- Application Summary: “2-(Boc-amino)-5-chloro-3-hydroxypyridine” can be used in the dual protection of amino functions. This process is important when there is a need to protect an amino function in the synthesis of multifunctional targets .

- Methods of Application: The application of BOC 2 O / DMAP has paved the way for dual protection of amino functions .

- Results: The dual protection of amino functions involving BOC has various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Safety And Hazards

将来の方向性

The development of environmentally conscious chemical synthesis that does not involve organic solvents is a high priority in science and technology . The use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles represents a promising approach for future research .

特性

IUPAC Name |

tert-butyl N-(5-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZOCPZOKRYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

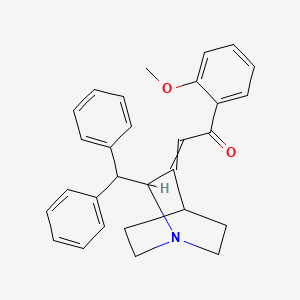

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

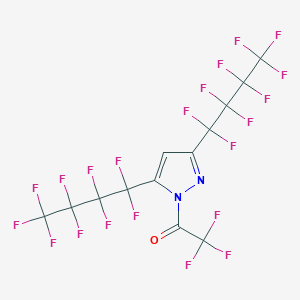

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)

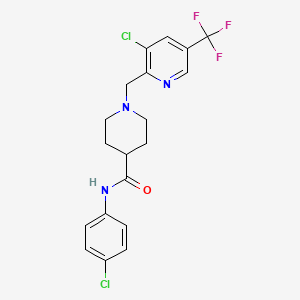

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)